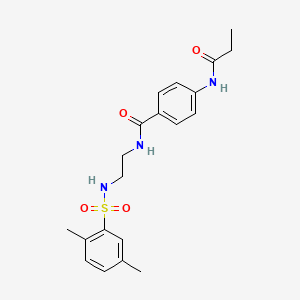

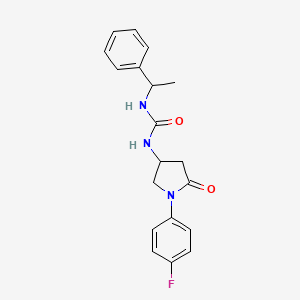

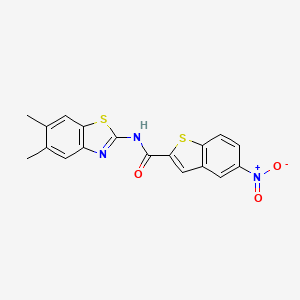

N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide” is a chemical compound that contains a total of 53 bonds; 27 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 1 sulfonamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide .Molecular Structure Analysis

The molecular structure of this compound includes several functional groups such as aromatic rings, amide groups, and a sulfonamide group .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide” are not available, similar compounds have been synthesized and evaluated for their biological activity .Applications De Recherche Scientifique

Insecticidal Activity

Research on Flubendiamide, a compound with a unique structure that includes a sulfonylalkyl group, has demonstrated exceptional insecticidal activity against lepidopterous pests. This novel class of insecticide is distinguished by its unique chemical structure, which contributes to its high efficacy and safety for non-target organisms, making it a suitable agent for integrated pest management programs (Tohnishi et al., 2005).

Cardiac Electrophysiological Effects

The synthesis and study of N-substituted imidazolylbenzamides or benzene-sulfonamides have shown that these compounds exhibit cardiac electrophysiological activity similar to sematilide, a selective class III agent. These findings suggest the potential of these compounds in the development of new treatments for arrhythmias, highlighting the importance of the sulfonamido group in their activity (Morgan et al., 1990).

Antiulcer Activities

Novel derivatives of phenylethylamine with improved solubility and bioavailability have shown substantial antiulcer activity in rats. These derivatives, which include N-sulfomethyl compounds, demonstrate the potential of sulfonamido-ethyl-benzamide structures in developing new antiulcer agents (Hosokami et al., 1995).

Drug Metabolism

The application of biocatalysis to drug metabolism has been demonstrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach, using microbial-based biocatalytic systems, highlights the versatility and potential of sulfonamido-containing compounds in pharmaceutical research and development (Zmijewski et al., 2006).

Orientations Futures

The future directions for research on “N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide” could include further exploration of its synthesis, characterization, and evaluation of its biological activity. Additionally, its potential applications in the development of new antimicrobial agents could be explored .

Propriétés

IUPAC Name |

N-[2-[(2,5-dimethylphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-4-19(24)23-17-9-7-16(8-10-17)20(25)21-11-12-22-28(26,27)18-13-14(2)5-6-15(18)3/h5-10,13,22H,4,11-12H2,1-3H3,(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRMMMAADLEXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

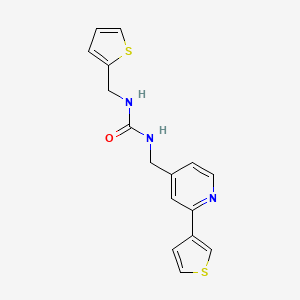

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)

![[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2982529.png)

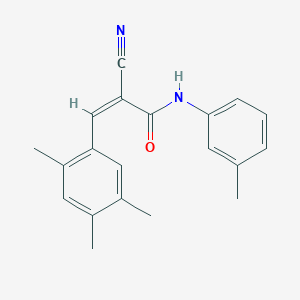

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982539.png)

![2,5-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2982542.png)

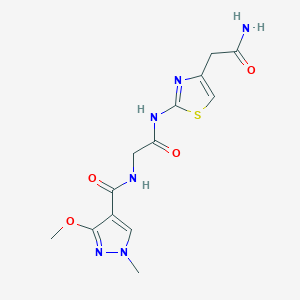

![1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2982548.png)